REACTION_CXSMILES
|
ClCCl.[OH:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.[CH3:13][Si:14](Cl)([CH3:16])[CH3:15].[Na+].[Cl-]>C(N(CC)CC)C>[CH3:13][Si:14]([CH3:16])([CH3:15])[O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
initial product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the two-phase system is stirred vigorously for 10′ and then the two phases
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
introduced into a 500 ml flask
|
Type
|
TEMPERATURE
|
Details
|
maintained under a hydrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
is brought to 10° C.
|
Type
|
CUSTOM
|
Details
|
at 10° C
|
Type
|
WAIT
|
Details
|
Thus, the temperature is left to spontaneously rise to 25° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining such conditions for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Then, the reaction of the substrate
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
are decanted
|
Type
|
WASH
|
Details
|
The lower organic phase is washed with two 200 ml portions of deionised water
|
Type
|
CONCENTRATION
|
Details
|
concentrated to residue
|
Type
|
CUSTOM
|
Details
|
obtaining a yellowish oil
|
Type
|
CUSTOM
|
Details
|
Such residue is recovered
|
Type
|
ADDITION
|
Details
|
is added to the obtained solution
|
Type
|
CUSTOM
|
Details
|
the removal of the trimethylsilyl group on the phenolic hydroxyl
|
Type
|
ADDITION
|
Details
|
Then, 650 ml of a saturated NaCl solution and 455 ml of toluene are added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
the mixture is stirred vigorously for 10′, then the two phases
|
Type
|
WAIT
|
Details
|
are left
|
Type
|
CUSTOM
|
Details
|
to decant
|
Type
|
WASH
|
Details
|
The upper organic phase is then washed with two 650 ml portions of deionised water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OCC1=CC=C(C=C1)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |